molecular formula C14H11FO3 B1308904 3-[(3-Fluorobenzyl)oxy]benzoic acid CAS No. 887599-64-6

3-[(3-Fluorobenzyl)oxy]benzoic acid

Cat. No.: B1308904
CAS No.: 887599-64-6
M. Wt: 246.23 g/mol
InChI Key: PBEUDJJYJYWQOV-UHFFFAOYSA-N
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Description

3-[(3-Fluorobenzyl)oxy]benzoic acid is an organic compound belonging to the class of benzoic acids. It is a colorless solid that is soluble in organic solvents. It is a valuable intermediate for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. The compound has been widely studied for its biochemical and physiological effects, as well as its potential applications in research and laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Functionalization

3-[(3-Fluorobenzyl)oxy]benzoic acid serves as a substrate in chemical syntheses, particularly in the field of organic chemistry. Research has demonstrated the utility of fluorobenzyl alcohols for metal-mediated site-selective functionalization, leading to the synthesis of various fluorobenzoic acids. This process benefits from the use of protective groups like Triisopropylsilyl (TIPS), which has shown to enhance yield and facilitate further structural elaboration due to its stability in both basic and acidic media. This approach underscores the importance of direct metalation of fluorinated benzyl alcohols for producing a range of benzoic acids and lactones with high regioselectivity and operational simplicity, despite varying yields (Marzi, Spitaleri, Mongin, & Schlosser, 2002).

Analytical Chemistry and Environmental Tracing

Fluorobenzoic acids, including compounds structurally related to this compound, are employed as chemical tracers in various environmental and industrial applications. They are especially valued in hydrothermal, geothermal, leaching, and oilfield studies to track fluid flow paths and enhance oil recovery processes. The selection of fluorinated benzoic acids over radioactive tracers is motivated by their non-toxicity and low detection limits, attainable through advanced analytical techniques. This application signifies the critical role of fluorobenzoic acids in environmental science and engineering for optimizing resource extraction and management strategies (Kumar & Sharma, 2021).

Supramolecular Chemistry and Material Science

In material science, the structural modification of benzoic acids through fluorination has been explored to study its effects on supramolecular assemblies. The introduction of fluorine atoms into benzoic acid derivatives influences the mesomorphic thermal stabilities of supramolecular Hydrogen Bonded Liquid Crystalline (HBLC) materials. These studies highlight the impact of fluorine positioning and proton acceptor chain length on the mesomorphic stability, melting, and clearing temperatures of the complexes. Such research provides insights into designing supramolecular structures with tailored properties for advanced material applications (Bhagavath et al., 2013).

Safety and Hazards

While specific safety and hazard information for “3-[(3-Fluorobenzyl)oxy]benzoic acid” is not available, it is advisable to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound .

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEUDJJYJYWQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424238
Record name 3-[(3-fluorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887599-64-6
Record name 3-[(3-fluorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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